molecular formula C12H10O3 B2445727 2-(Methoxyethylidene)indane-1,3-dione CAS No. 46383-34-0

2-(Methoxyethylidene)indane-1,3-dione

Cat. No.: B2445727
CAS No.: 46383-34-0
M. Wt: 202.209
InChI Key: DVAXRVADTHJFHE-UHFFFAOYSA-N
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Description

2-(Methoxyethylidene)indane-1,3-dione: is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The compound is characterized by the presence of a methoxyethylidene group attached to the indane-1,3-dione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(Methoxyethylidene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with methoxyacetaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

2-(Methoxyethylidene)indane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Methoxyethylidene)indane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxyethylidene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group makes it an excellent candidate for association with electron donors via Knoevenagel reactions. This property allows it to act as an electron acceptor in various chemical processes, making it useful in the design of dyes and photoinitiators .

Comparison with Similar Compounds

Uniqueness:

2-(Methoxyethylidene)indane-1,3-dione is unique due to the presence of the methoxyethylidene group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

IUPAC Name

2-(1-methoxyethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(15-2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAXRVADTHJFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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